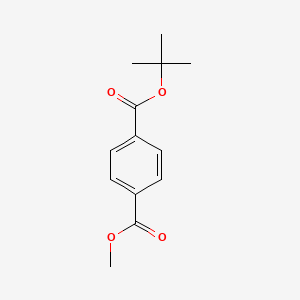

tert-Butyl methyl terephthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSIMKLZANLUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Methyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl methyl terephthalate, a key chemical intermediate. The document details its chemical structure, physical and chemical properties, and a plausible synthesis protocol. Furthermore, it offers an analysis of its expected spectroscopic characteristics to aid in its identification and characterization. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize or encounter this compound in their work.

Chemical Structure and Properties

This compound is an asymmetrical diester of terephthalic acid, featuring both a methyl and a tert-butyl ester group. The central structural component is a benzene ring substituted at the 1 and 4 positions.

Chemical Identifiers [1]

-

IUPAC Name: 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate[1]

-

CAS Number: 104141-93-7[1]

-

Molecular Formula: C₁₃H₁₆O₄[1]

-

SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC[1]

-

InChI: 1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | White solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of Di-tert-butyl Terephthalate

This step involves the direct esterification of terephthalic acid with an excess of tert-butanol.

-

Materials:

-

Terephthalic acid (1.0 eq)

-

tert-Butanol (large excess, acts as both reactant and solvent)

-

Sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add terephthalic acid and a large excess of tert-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude di-tert-butyl terephthalate.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Selective Monohydrolysis to this compound

This step involves the selective hydrolysis of one of the tert-butyl ester groups followed by esterification with methanol. A more direct approach would be a transesterification reaction.

-

Materials:

-

Di-tert-butyl terephthalate (1.0 eq)

-

Potassium hydroxide (1.0 eq)

-

Methanol (solvent and reactant)

-

Thionyl chloride or other esterification agent

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve di-tert-butyl terephthalate in methanol in a round-bottom flask.

-

Add a stoichiometric amount (1.0 eq) of potassium hydroxide dissolved in a minimal amount of water.

-

Stir the reaction mixture at room temperature and monitor the progress of the monohydrolysis by TLC.

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

To the resulting mono-potassium salt, add fresh methanol and a suitable esterification agent like thionyl chloride dropwise at 0 °C.

-

Allow the reaction to proceed to room temperature and then reflux until completion (monitored by TLC).

-

After cooling, remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.

-

Purify the final product by column chromatography.

-

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available. The following sections provide an expected analysis based on the known spectroscopic behavior of similar aromatic esters.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Doublet | 2H | Aromatic protons ortho to the methyl ester |

| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the tert-butyl ester |

| ~ 3.9 | Singlet | 3H | Methyl ester protons (-COOCH₃) |

| ~ 1.6 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 166 | Carbonyl carbon of the methyl ester |

| ~ 165 | Carbonyl carbon of the tert-butyl ester |

| ~ 134 | Aromatic quaternary carbon attached to the tert-butyl ester |

| ~ 133 | Aromatic quaternary carbon attached to the methyl ester |

| ~ 129 | Aromatic CH carbons |

| ~ 82 | Quaternary carbon of the tert-butyl group |

| ~ 52 | Methyl carbon of the methyl ester |

| ~ 28 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic ester is characterized by strong absorptions from the carbonyl groups and the C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1725 | Strong | C=O stretch of the methyl ester |

| ~ 1715 | Strong | C=O stretch of the tert-butyl ester |

| ~ 1610, 1580, 1500 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 1280 | Strong | Asymmetric C-O-C stretch (aromatic ester)[2] |

| ~ 1120 | Strong | Symmetric C-O-C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 236 | Molecular ion [M]⁺ |

| 221 | [M - CH₃]⁺ |

| 180 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 163 | [M - OC(CH₃)₃]⁺ or [M - C₄H₉O]⁺ |

| 149 | Phthalic anhydride fragment ion |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Applications

This compound, as a derivative of terephthalic acid, is primarily of interest in the field of polymer chemistry. It can serve as a monomer or a comonomer in the synthesis of polyesters. The incorporation of the bulky tert-butyl group can modify the physical properties of the resulting polymers, potentially leading to materials with altered thermal stability, solubility, and mechanical characteristics compared to polyesters derived from dimethyl or diethyl terephthalate.

Conclusion

This compound is a valuable compound for research in synthetic and polymer chemistry. This guide provides a foundational understanding of its structure, properties, and a practical approach to its synthesis. The predicted spectroscopic data serves as a useful reference for its characterization. Further research into its applications could unveil novel materials with tailored properties for various industrial and scientific purposes.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl methyl terephthalate. Due to the limited availability of experimentally determined data in published literature, this document also outlines the standard methodologies for determining key physical characteristics of crystalline organic compounds.

Core Physical and Chemical Properties

This compound is a crystalline diester of terephthalic acid.[1] It is identified by the IUPAC name 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate.[2] The compound's structure incorporates both a methyl ester and a bulky tert-butyl ester group attached to the central benzene ring.

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | [2] |

| Synonyms | This compound, 1,4-Benzenedicarboxylic acid, 1,1-dimethylethyl methyl ester | [2] |

| CAS Number | 104141-93-7 | [3] |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2][3] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| Appearance | Crystalline compound | [1] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range at which the substance transitions from solid to liquid.[5] Impurities typically cause a depression and broadening of the melting range.[5][6][7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry crystalline compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[5] The tube is sealed at one end.[5]

-

Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus (e.g., a Mel-Temp).[6] The setup is immersed in a heating bath (commonly oil) or a heated metal block to ensure uniform heat distribution.[6]

-

Measurement: The temperature is increased slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.[6][8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[5][6]

Density Measurement

The density of a solid is its mass per unit volume.[9] For a crystalline solid, this can be determined through several methods depending on the sample's form (e.g., a single crystal or a powder).

Methodology: Gas Pycnometry This technique is highly suitable for determining the density of powders and porous solids.

-

Principle: Gas pycnometry measures the volume of a solid by detecting the pressure change of an inert gas (like helium) in a calibrated chamber.

-

Procedure: A known mass of the crystalline solid is placed in a sample chamber of a known volume. The chamber is then pressurized with an inert gas. The gas is allowed to expand into a second empty chamber of known volume, and the resulting pressure is measured.

-

Calculation: By applying the gas laws (specifically Boyle's Law), the volume occupied by the solid sample can be precisely calculated. The density is then determined by dividing the sample's mass by this calculated volume.[9]

Boiling Point Determination

As this compound is a solid at standard conditions, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

Methodology: Distillation Method (for liquids or melted solids)

-

Apparatus: A small quantity of the substance (at least 5 mL) is placed in a distillation flask with boiling chips.[11][12] A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor as it passes into the condenser.[12]

-

Procedure: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser to be cooled back into a liquid.

-

Measurement: The temperature is recorded when it stabilizes during a steady distillation. This stable temperature is the boiling point. The barometric pressure should also be recorded as it significantly affects the boiling point.[11][12]

Solubility Analysis

Solubility provides crucial information about the polarity and functional groups of a compound. The analysis can be qualitative or quantitative.

Methodology: Qualitative Solubility Testing

-

Procedure: A small, standardized amount of the solid (e.g., 10 mg) is added to a test tube containing a set volume of a solvent (e.g., 3 mL).[13] The mixture is vigorously agitated.[14]

-

Observation: The compound is classified as soluble if it forms a homogeneous solution. If it remains as a separate phase, it is considered insoluble.[15]

-

Systematic Testing: A hierarchical approach is often used, starting with water. If the compound is water-insoluble, its solubility is then tested in a series of acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) to identify potential acidic or basic functional groups.[13][14][16]

Methodology: Quantitative Solubility Determination

-

Saturated Solution Preparation: An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (often days) to ensure equilibrium is reached.[17]

-

Sample Analysis: A precise volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn.[17]

-

Quantification: The solvent from the withdrawn sample is completely evaporated, and the mass of the remaining solid residue is measured. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[18]

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate the synthetic pathway and logical structure of this compound.

Caption: Synthesis workflow for this compound.[1]

Caption: Logical relationship of constituent molecular groups.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C13H16O4 | CID 13613523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. aksci.com [aksci.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. athabascau.ca [athabascau.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. calnesis.com [calnesis.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. quora.com [quora.com]

- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]

In-depth Technical Guide: tert-Butyl methyl terephthalate

CAS Number: 104141-93-7

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

tert-Butyl methyl terephthalate is an asymmetrical diester of terephthalic acid, featuring both a methyl and a tert-butyl ester group. Its unique structure makes it a potentially interesting building block in organic synthesis and polymer chemistry.

| Property | Value | Source |

| CAS Number | 104141-93-7 | Multiple |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2] |

| Molecular Weight | 236.26 g/mol | [1] |

| IUPAC Name | 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | [1] |

| Synonyms | 1,4-Benzenedicarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester; 1-tert-Butyl 4-methyl benzene-1,4-dicarboxylate | [1] |

| Purity | Typically ≥95% | [3] |

| Storage | Refrigerated |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway: Esterification of Monomethyl Terephthalate

This proposed method involves the esterification of the free carboxylic acid group of monomethyl terephthalate with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification with tert-butanol is often challenging. A common strategy is to convert the carboxylic acid to a more reactive species or to use a coupling agent.

Reaction:

Caption: Proposed synthesis of this compound.

Disclaimer: The following protocol is a generalized procedure for the tert-butylation of a carboxylic acid and has not been specifically reported for the synthesis of this compound. Optimization would be required.

Experimental Protocol (Proposed):

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl terephthalate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation of Carboxylic Acid (if applicable):

-

Method A (Coupling Agents): Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Method B (Acid Chloride Formation): In a separate flask, treat monomethyl terephthalate with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride. The crude acid chloride would then be dissolved in an anhydrous solvent.

-

-

Addition of tert-Butanol: To the reaction mixture, add tert-butanol (1.2 equivalents). If using the acid chloride route, this addition should be done cautiously, possibly in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC was used).

-

Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Analytical Data

Specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers synthesizing this compound would need to perform their own analytical characterization to confirm its identity and purity.

Applications and Relevance to Drug Development

Currently, there is no readily available information in scientific literature or patent databases to suggest a direct application of this compound in drug development or as a biologically active molecule. There are no described signaling pathways associated with this compound.

Its structure, however, suggests potential utility as:

-

A monomer or precursor in polymer synthesis: The asymmetrical nature of the molecule could be used to introduce specific properties into polyesters.

-

A chemical intermediate: The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions while the methyl ester remains intact. This makes it a potentially useful building block in multi-step organic synthesis.

Caption: Potential applications of this compound.

Conclusion

This compound (CAS 104141-93-7) is a commercially available, asymmetrically substituted aromatic diester. While detailed experimental protocols and characterization data are scarce in the public domain, its synthesis can be reasonably proposed through standard organic chemistry methodologies, likely starting from monomethyl terephthalate. At present, its primary utility for researchers appears to be as a chemical intermediate or a specialty monomer, rather than a compound with known biological activity. Professionals in drug development and organic synthesis may find it valuable as a building block where selective protection and deprotection of a terephthalate moiety are required. Further research and publication are needed to fully elucidate its properties and potential applications.

References

Molecular weight of tert-Butyl methyl terephthalate

An In-depth Technical Guide to tert-Butyl Methyl Terephthalate

This technical guide provides a comprehensive overview of this compound, with a focus on its molecular properties and analytical characterization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 236.26 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2] |

| Exact Mass | 236.10485899 Da | [2] |

| Topological Polar Surface Area | 52.6 Ų | [2] |

| Purity (Typical) | Min. 95% | [1] |

| IUPAC Name | 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | [2] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC | [2] |

Chemical Structure

The chemical structure of this compound is depicted below. It consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester and a tert-butyl ester group, respectively.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and analytical techniques for similar compounds.

Synthesis of this compound

A common method for the synthesis of monoesters of terephthalic acid involves a two-step procedure starting from terephthalic acid.[3]

Materials:

-

Terephthalic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

tert-Butanol (anhydrous)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Synthesis of Monomethyl Terephthalate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid (1 equivalent) in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved, indicating the formation of terephthaloyl chloride.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting acid chloride, slowly add anhydrous methanol (1.1 equivalents) in anhydrous dichloromethane at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield monomethyl terephthalate.

-

-

Step 2: Esterification with tert-Butanol:

-

Dissolve the monomethyl terephthalate (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous tert-butanol (1.5 equivalents) and a catalytic amount of anhydrous pyridine.

-

Cool the mixture to 0°C and slowly add a solution of dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents) in anhydrous dichloromethane.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4][5]

Instrumentation:

-

Bruker DPX-300 NMR spectrometer (or equivalent) operating at 300 MHz for ¹H and 75.5 MHz for ¹³C.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.99 s

-

Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 220 ppm

HPLC-MS can be used to determine the purity and confirm the molecular weight of the synthesized compound.[6]

Instrumentation:

-

Agilent 1260 Infinity II HPLC system (or equivalent) coupled to an Agilent 6120 Quadrupole LC/MS detector (or equivalent) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 50% B, linear gradient to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive

-

Capillary Voltage: 3500 V

-

Drying Gas Temperature: 350°C

-

Drying Gas Flow: 12 L/min

-

Nebulizer Pressure: 40 psi

-

Scan Range: m/z 100-500

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its final analytical characterization.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C13H16O4 | CID 13613523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for monoalkyl terephthalates

An In-depth Technical Guide to the Synthesis of Monoalkyl Terephthalates

Introduction

Monoalkyl terephthalates are valuable chemical intermediates, playing a crucial role in the synthesis of various polymers, fine chemicals, and pharmaceuticals.[1][2] As derivatives of terephthalic acid, a commodity chemical used primarily in the production of polyethylene terephthalate (PET), monoalkyl terephthalates serve as key building blocks in drug development and materials science.[3][4] Their synthesis, particularly achieving high purity and selectivity, remains a significant challenge for chemists.[5][6] This guide provides a comprehensive overview of the core synthetic pathways for preparing monoalkyl terephthalates, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

The preparation of monoalkyl terephthalates can be broadly categorized into three primary strategies: the partial hydrolysis of dialkyl terephthalates, the selective mono-esterification of terephthalic acid, and enzymatic routes that offer high selectivity under mild conditions.

Monohydrolysis of Dialkyl Terephthalates

The most common and cost-effective method for synthesizing monoalkyl terephthalates is the selective monohydrolysis of the corresponding dialkyl terephthalates.[5][6] This pathway involves a two-step procedure: first, the synthesis of the dialkyl terephthalate from terephthalic acid, followed by its controlled hydrolysis to yield the monoester.[5] This method is generally preferred for its high yields and straightforward procedure.[6]

The reaction typically employs a stoichiometric amount of a base, such as potassium hydroxide (KOH), in an alcoholic solvent corresponding to the ester's alkyl group to prevent transesterification.[6] The choice of solvent and the precise ratio of base to diester are critical for maximizing the yield of the monoester and minimizing the formation of terephthalic acid as a by-product.[6] While a slight excess of base has been used by some, studies have shown that a 1:1 molar ratio of KOH to diester often provides the best results.[6]

A significant challenge in this pathway is the purification of the final product, as removing residual terephthalic acid by simple recrystallization can be difficult.[6] An effective purification method involves dissolving the crude product in a basic solution and filtering out the insoluble terephthalic acid.[6]

Selective Direct Esterification of Terephthalic Acid

Direct esterification of terephthalic acid presents an alternative route, though achieving mono-selectivity is challenging due to the two equivalent carboxylic acid groups. This method often requires specific catalysts or reaction conditions to prevent the formation of the diester.

High-temperature, high-pressure conditions (e.g., 250-300°C and 25-590 atmospheres) with a large excess of alcohol (1:6 to 1:20 molar ratio of acid to alkanol) have been shown to selectively produce the monoalkyl ester without a catalyst.[7]

More controlled methods involve the use of catalysts. Metallo-organic compounds like butylhydroxyoxo-stannane (BuSnOOH) and tetrabutyl titanate [Ti(OBu)4] have been studied for the mono-esterification of terephthalic acid with 1,4-butanediol.[8] Phase transfer catalysis has also been applied to enhance the esterification of organic acids, which could be applicable in this context.[9]

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for producing monoalkyl terephthalates under mild reaction conditions. These biocatalytic approaches can involve either the selective esterification of terephthalic acid or the controlled hydrolysis of a diester.[5][10]

For instance, the enzymatic hydrolysis of bis-(2-hydroxyethyl) terephthalate (BHET), an intermediate in PET depolymerization, can produce mono-(2-hydroxyethyl) terephthalate (MHET) with high selectivity and yield.[10][11] A study utilizing Humicola insolens cutinase (HiC) reported a 97% selectivity and 82% yield for MHET synthesis from BHET.[10]

Lipases have also been employed for the selective esterification of phthalic acids in non-conventional solvents like ionic liquids at elevated temperatures, demonstrating the potential for biocatalysis in these synthetic routes.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods reported in the literature.

Table 1: Monohydrolysis of Various Dialkyl Terephthalates

| Starting Diester | R Group | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Dimethyl terephthalate | Methyl | 3.5 | 88 | 220-223[2] |

| Diethyl terephthalate | Ethyl | 3.5 | 92 | 192-194 |

| Di-n-propyl terephthalate | n-Propyl | 3.5 | 85 | 165-167 |

| Di-n-butyl terephthalate | n-Butyl | 3.5 | 60 | 148-150 |

Data sourced from Chenot et al. (2007). The reaction was performed using 1 equivalent of KOH in the corresponding alcohol under reflux.[5][6]

Table 2: Enzymatic Synthesis of Mono-(2-hydroxyethyl) terephthalate (MHET)

| Substrate | Enzyme | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Bis-(2-hydroxyethyl) terephthalate (BHET) | Humicola insolens cutinase (HiC) | 40 | 82 | 97 |

Data sourced from Barth et al. (2022).[10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic procedures discussed.

Protocol 1: General Procedure for the Preparation of Dialkyl Terephthalates

This protocol is the first step in the monohydrolysis pathway.

-

A solution of terephthalic acid (1.0 g, 6 mmol) in the corresponding alcohol (50 mL) is refluxed for 30 minutes.[6]

-

Thionyl chloride (18 mL, 20 eq) is added dropwise to the solution.[6]

-

The mixture is maintained under reflux for 4 to 10 hours.[6]

-

After cooling to room temperature, the solvent is removed under reduced pressure.[6]

-

The crude product is extracted twice with diethyl ether (50 mL).[6]

-

The combined organic layers are washed with a basic potassium hydroxide solution and then dried over MgSO₄.[6]

-

Removal of the solvent yields the pure diester product.[6]

Protocol 2: General Procedure for the Monohydrolysis of Dialkyl Terephthalates

This protocol describes the conversion of the diester to the desired monoester.

-

To the starting diester (10 mmol), add 30 mL of the corresponding alcohol.[5]

-

Heat the mixture for 15 minutes.[5]

-

Add potassium hydroxide (1 equivalent) to the solution.[5]

-

Heat the mixture under reflux for 3.5 hours.[5]

-

After cooling, evaporate the alcohol solvent.[5]

-

Dissolve the resulting crude product in water and extract with dichloromethane to remove any unreacted diester.[5]

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the monoalkyl terephthalate.[5]

-

Collect the solid product by filtration.[5]

Protocol 3: Enzymatic Synthesis of MHET from BHET

This protocol outlines a highly selective enzymatic approach.

-

Prepare a reaction mixture containing BHET (60 mmol L⁻¹) in a suitable buffer.

-

Add Humicola insolens cutinase (HiC) at an enzyme load of 0.025 g protein per gram of BHET.[10]

-

Incubate the reaction at 40°C with agitation.[10]

-

Monitor the reaction progress using techniques like HPLC until maximum conversion is achieved.

-

Purify the resulting MHET from the reaction mixture, which also contains terephthalic acid (TPA) and ethylene glycol (EG) as by-products.[10]

Conclusion

The synthesis of monoalkyl terephthalates can be achieved through several effective pathways, with the monohydrolysis of dialkyl terephthalates being one of the most practical and high-yielding methods.[5] Direct esterification offers a more atom-economical route but requires careful control to ensure mono-selectivity.[7] Emerging enzymatic methods provide a sustainable and highly selective alternative, operating under mild conditions to produce high-purity products.[10] The choice of synthetic route will depend on factors such as the desired alkyl chain, required purity, scalability, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the synthesis of these important chemical intermediates.

References

- 1. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]

- 2. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]

- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. US2479066A - Preparation of mono-alkyl esters of terephthalic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel efficient enzymatic synthesis of the key-reaction intermediate of PET depolymerization, mono(2-hydroxyethyl terephthalate) - MHET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Catalytic reaction of methanol and terephthalic acid

An In-depth Technical Guide on the Catalytic Reaction of Methanol and Terephthalic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

The esterification of terephthalic acid (TPA) with methanol to produce dimethyl terephthalate (DMT) is a cornerstone reaction in the chemical industry. DMT is a vital intermediate, primarily serving as a monomer for the production of polyesters such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1] These polymers find extensive applications in the manufacturing of fibers, films, and resins for packaging and engineering plastics.[1] The efficiency of the TPA esterification process is critically dependent on the catalyst employed, which influences reaction rates, product selectivity, and overall process sustainability.

This technical guide provides a comprehensive overview of the catalytic esterification of TPA with methanol, with a focus on heterogeneous solid acid catalysts, particularly zeolites. It details experimental protocols for catalyst synthesis and the esterification reaction, presents quantitative data for catalyst performance, and visualizes the reaction pathways and experimental workflows.

Catalytic Systems and Mechanisms

The esterification of TPA with methanol is a reversible reaction that can be catalyzed by both homogeneous and heterogeneous acid catalysts.

Homogeneous Catalysts: Traditionally, strong mineral acids like sulfuric acid have been used due to their high catalytic activity.[2][3] However, their use is associated with significant drawbacks, including equipment corrosion, difficulty in separation from the product mixture, and environmental concerns related to waste disposal.[4]

Heterogeneous Catalysts: Solid acid catalysts have emerged as a promising alternative, offering advantages such as ease of separation, reusability, and reduced environmental impact.[4] Zeolites, with their well-defined microporous structures, high surface areas, and tunable acidity, have shown exceptional performance in this reaction.[2][4][5] Other solid acid catalysts investigated include mesoporous silica like Al-MCM-41 and various metal oxides.[6][7]

The reaction mechanism on a solid acid catalyst, such as a zeolite, involves the protonation of the carboxylic acid group of TPA at a Brønsted acid site. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then dehydrates to yield the methyl ester and regenerate the catalytic site.[8]

Data Presentation: Catalyst Performance

The selection of an appropriate catalyst is crucial for optimizing the synthesis of DMT. The following tables summarize the performance of various catalysts under different reaction conditions.

Table 1: Performance of Zeolite Catalysts in the Esterification of Terephthalic Acid with Methanol [2][4]

| Catalyst | TPA:Catalyst (w/w) | TPA:Methanol (g/mL) | Temperature (°C) | Pressure (MPa) | Time (h) | TPA Conversion (%) | DMT Selectivity (%) | DMT Yield (%) |

| β-Zeolite | 10:1 | 1:40 | 200 | 0.5 | 4 | ~100 | 76.1 | 76.1 |

| ZSM-5-25 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~80 | ~60 | ~48 |

| ZSM-5-50 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~75 | ~55 | ~41 |

| ZSM-5-100 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~70 | ~50 | ~35 |

| ZSM-35 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~60 | ~45 | ~27 |

| MOR | 10:1 | 1:40 | 200 | 0.5 | 4 | ~50 | ~40 | ~20 |

| β-Zeolite (Optimized) | 8:1 | 1:30 | 200 | 1.0 | 8 | 100 | 94.1 | 94.1 |

Table 2: Influence of Reaction Parameters on the Performance of β-Zeolite Catalyst [2][4]

| Parameter | Condition | TPA Conversion (%) | DMT Selectivity (%) | DMT Yield (%) |

| Temperature (°C) | 160 | ~80 | ~70 | ~56 |

| 180 | ~100 | ~75 | ~75 | |

| 200 | ~100 | 76.1 | 76.1 | |

| 220 | ~100 | ~70 | ~70 | |

| 240 | ~100 | ~65 | ~65 | |

| Time (h) | 2 | ~90 | ~70 | ~63 |

| 4 | ~100 | 76.1 | 76.1 | |

| 6 | ~100 | ~85 | ~85 | |

| 8 | ~100 | ~94 | ~94 | |

| TPA:Methanol (g/mL) | 1:20 | ~95 | ~80 | ~76 |

| 1:30 | ~100 | ~94 | ~94 | |

| 1:40 | ~100 | 76.1 | 76.1 | |

| 1:50 | ~100 | ~70 | ~70 | |

| 1:60 | ~100 | ~65 | ~65 | |

| TPA:Catalyst (w/w) | 1:1 | ~100 | ~60 | ~60 |

| 2:1 | ~100 | ~70 | ~70 | |

| 4:1 | ~100 | ~80 | ~80 | |

| 8:1 | ~100 | ~94 | ~94 | |

| 10:1 | ~100 | 76.1 | 76.1 |

Table 3: Performance of Al-MCM-41 Catalyst in the Vapor-Phase Esterification of Terephthalic Acid with Methanol [6]

| Catalyst (Si/Al ratio) | Temperature (°C) | TPA Conversion (%) | DMT Selectivity (%) |

| Al-MCM-41 (100) | 200 | ~70 | 100 |

| Al-MCM-41 (100) | 250 | ~80 | 100 |

| Al-MCM-41 (100) | 300 | 90 | 100 |

| Al-MCM-41 (100) | 350 | ~85 | 100 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research in this field.

Synthesis of β-Zeolite Catalyst (Hydrothermal Method)[9][10][11]

This protocol describes a typical hydrothermal synthesis of β-zeolite.

Materials:

-

Sodium hydroxide (NaOH)

-

Aluminum hydroxide (Al(OH)₃) or sodium aluminate (NaAlO₂)

-

Colloidal silica or fumed silica (SiO₂)

-

Tetraethylammonium hydroxide (TEAOH) or tetraethylammonium bromide (TEABr) as a structure-directing agent (SDA)

-

Deionized water

Procedure:

-

Preparation of Aluminosilicate Gel: a. Dissolve sodium hydroxide and the aluminum source in deionized water to form a clear solution (Solution A). b. In a separate vessel, disperse the silica source in an aqueous solution of the structure-directing agent (Solution B).

-

Gel Formation: Slowly add Solution A to Solution B under vigorous stirring to form a homogeneous gel. The molar composition of the final gel should be carefully controlled (e.g., xSiO₂ : 1Al₂O₃ : yNa₂O : zTEAOH : wH₂O).

-

Hydrothermal Crystallization: a. Transfer the resulting gel into a Teflon-lined stainless-steel autoclave. b. Heat the autoclave in an oven at a specific temperature (typically 130-150°C) for a defined period (e.g., 5-15 days) under static or dynamic conditions.

-

Product Recovery and Preparation: a. Cool the autoclave to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. d. Dry the catalyst at 100-120°C overnight.

-

Calcination: Calcine the dried zeolite powder in air at a high temperature (e.g., 550°C) for several hours to remove the organic SDA and obtain the active form of the catalyst.

Esterification of Terephthalic Acid with Methanol using a Zeolite Catalyst[2][4]

This protocol details the esterification reaction in a batch reactor setup.

Materials:

-

Terephthalic acid (TPA)

-

Methanol (CH₃OH)

-

Zeolite catalyst (e.g., β-zeolite)

-

Internal standard for gas chromatography analysis (e.g., n-dodecane)

Equipment:

-

High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

-

Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.

Procedure:

-

Reactor Charging: a. Charge the reactor with a specific amount of terephthalic acid, the zeolite catalyst, and methanol. The reactant and catalyst ratios should be based on the desired experimental conditions (refer to Tables 1 and 2). b. Add a known amount of an internal standard for quantitative analysis.

-

Reaction: a. Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove air. b. Pressurize the reactor to the desired initial pressure with the inert gas. c. Heat the reactor to the target reaction temperature while stirring the mixture. d. Maintain the reaction at the set temperature and pressure for the specified duration.

-

Product Analysis: a. After the reaction, cool the reactor to room temperature. b. Collect the liquid product mixture and separate the solid catalyst by centrifugation or filtration. c. Analyze the liquid product using a gas chromatograph to determine the concentrations of TPA, methanol, DMT, and any byproducts. d. Calculate the TPA conversion, DMT selectivity, and DMT yield based on the GC analysis.

Mandatory Visualizations

Diagrams illustrating the reaction pathway and experimental workflow provide a clear and concise understanding of the process.

Caption: Overall reaction scheme for the catalytic esterification of terephthalic acid with methanol.

Caption: Stepwise mechanism of esterification at a Brønsted acid site of a solid catalyst.

Caption: A typical experimental workflow for the catalytic esterification of terephthalic acid.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. mdpi.com [mdpi.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transesterification of jatropha oil with methanol over Mg–Zn mixed metal oxide catalysts [ideas.repec.org]

- 8. researchgate.net [researchgate.net]

Solubility of tert-Butyl Methyl Terephthalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl methyl terephthalate. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document leverages data from structurally similar compounds, namely dimethyl terephthalate and terephthalic acid, to infer solubility trends. Furthermore, this guide details established experimental protocols for solubility determination, offering researchers the necessary methodologies to generate precise data for this compound.

Introduction to this compound

This compound is an aromatic ester, a derivative of terephthalic acid. Its structure, featuring both a methyl and a bulky tert-butyl ester group, influences its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including synthesis, purification, and formulation in various industries.

Chemical Structure:

-

IUPAC Name: 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate[1]

Inferred Solubility Profile

Comparison with Dimethyl Terephthalate (DMT)

Dimethyl terephthalate (DMT) is a closely related compound where both ester groups are methyl groups. The solubility of DMT has been studied in various organic solvents. It is generally more soluble in polar organic solvents. The presence of the larger, more non-polar tert-butyl group in this compound is expected to decrease its solubility in polar solvents compared to DMT, while potentially increasing its solubility in non-polar organic solvents.

Comparison with Terephthalic Acid (PTA)

Terephthalic acid (PTA), the parent dicarboxylic acid, exhibits low solubility in most organic solvents.[4] Esterification to form this compound significantly increases its solubility in organic media due to the reduction of strong intermolecular hydrogen bonding present in the acid.

Quantitative Solubility Data of Related Compounds

The following tables summarize the available quantitative solubility data for terephthalic acid in various solvents. This data provides a baseline for understanding the solubility behavior of terephthalate derivatives.

Table 1: Solubility of Terephthalic Acid (PTA) in Organic Solvents [4]

| Solvent | Temperature (°C) | Solubility (g PTA / 100 g solvent) |

| Water | 25 | 0.0017 |

| 150 | 0.24 | |

| 200 | 1.7 | |

| Methanol | 25 | 0.1 |

| 150 | 3.1 | |

| N,N-Dimethylformamide (DMF) | 25 | 7.4 |

| Dimethyl Sulfoxide (DMSO) | 25 | 20 |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods can be employed. The gravimetric method is a reliable and straightforward approach.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent and then determining the concentration of the solute by weighing the residue after solvent evaporation.[5][6]

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Weighing:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under reduced pressure.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a framework for understanding its likely solubility behavior based on structurally analogous compounds. For researchers requiring precise solubility values, the detailed experimental protocol for the gravimetric method offers a robust and reliable approach. The generation of such data would be a valuable contribution to the scientific literature, aiding in the advancement of research and development involving this compound.

References

- 1. This compound | C13H16O4 | CID 13613523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 104141-93-7 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, with its unique structural and electronic properties, plays a pivotal role in modern chemistry. Its significant steric bulk is a powerful tool for controlling reaction pathways, influencing molecular conformations, and designing molecules with specific therapeutic properties. This technical guide provides a comprehensive overview of the steric hindrance effects of the tert-butyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to Steric Hindrance and the Tert-Butyl Group

Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a molecule, where the size of substituent groups impedes chemical reactions or influences conformational preferences. The tert-butyl group, a quaternary alkyl substituent with the formula -C(CH₃)₃, is the archetypal sterically demanding group in organic chemistry. Its three methyl groups project outwards from a central quaternary carbon, creating a large, non-polar, and conformationally rigid domain. This steric bulk is the primary driver of the effects discussed in this guide.

Quantitative Analysis of Steric Hindrance

The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. This section presents key data that allows for a direct comparison of its effects with other common substituents.

Conformational Preferences: A-Values

The axial strain (A-value) is a measure of the energetic preference of a substituent to occupy the equatorial position on a cyclohexane ring. A higher A-value indicates a greater steric demand. The tert-butyl group possesses one of the largest A-values, effectively "locking" the conformation of a substituted cyclohexane with the tert-butyl group in the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -Ph (Phenyl) | 3.0 |

| -Cl (Chloro) | 0.53 |

| -Br (Bromo) | 0.48 |

| -OH (Hydroxy) | 0.94 |

Impact on Reaction Rates: Nucleophilic Substitution

The steric bulk of the tert-butyl group dramatically influences the rates of nucleophilic substitution reactions. In Sₙ2 reactions, which require a backside attack on the electrophilic carbon, the tert-butyl group effectively shields the reaction center, leading to a significant decrease in the reaction rate. Conversely, in Sₙ1 reactions, which proceed through a carbocation intermediate, the tert-butyl group stabilizes the carbocation through hyperconjugation and inductive effects, leading to a significant increase in the reaction rate.

| Substrate | Relative Rate of Sₙ1 Solvolysis (in 80% Ethanol) | Relative Rate of Sₙ2 Reaction (with I⁻ in Acetone) |

| CH₃-Br | 1 | 145 |

| CH₃CH₂-Br | 1 | 1 |

| (CH₃)₂CH-Br | 11.6 | 0.036 |

| (CH₃)₃C-Br | 1.2 x 10⁶ | ~0 |

Control of Selectivity: Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the tert-butyl group acts as an ortho, para-director due to its electron-donating inductive effect. However, its large size sterically hinders the ortho positions, leading to a strong preference for para-substitution. This is in contrast to less sterically demanding activating groups like the methyl group.

| Substrate | % Ortho | % Meta | % Para |

| Toluene (C₆H₅CH₃) | 58 | 5 | 37 |

| tert-Butylbenzene (C₆H₅C(CH₃)₃) | 16 | 8 | 75 |

Experimental Protocols

This section outlines the methodologies for key experiments used to quantify the steric effects of the tert-butyl group.

Determination of A-Values by Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the conformational equilibrium constant and the A-value for a substituent on a cyclohexane ring.

Materials:

-

Substituted cyclohexane (e.g., tert-butylcyclohexane)

-

Deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈)

-

NMR spectrometer with variable temperature capabilities

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a dilute solution (approx. 5-10 mg/mL) of the substituted cyclohexane in the chosen deuterated solvent in an NMR tube.

-

Room Temperature Spectrum: Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons will be averaged.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature.

-

Coalescence Temperature: Observe the broadening of the signals as the temperature is lowered. The temperature at which the signals for the axial and equatorial protons begin to resolve is the coalescence temperature.

-

Slow-Exchange Spectrum: Continue to lower the temperature until the chair-chair interconversion is slow on the NMR timescale. At this point, separate signals for the axial and equatorial conformers will be observed.

-

Integration: Integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the substituent) in both the axial and equatorial conformations.

-

Calculation of Equilibrium Constant (K): The equilibrium constant is the ratio of the integrals of the equatorial conformer to the axial conformer: K = [Equatorial] / [Axial].

-

Calculation of A-Value: The A-value (ΔG°) is calculated using the following equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin at which the slow-exchange spectrum was recorded.

Kinetic Study of Sₙ1 Solvolysis

Objective: To compare the rates of Sₙ1 solvolysis for tert-butyl chloride and isopropyl chloride.

Materials:

-

tert-Butyl chloride

-

Isopropyl chloride

-

80:20 Ethanol:Water solvent mixture

-

Indicator (e.g., bromothymol blue)

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Burette, pipettes, and flasks

-

Constant temperature water bath

Procedure:

-

Reaction Setup: Prepare two separate reaction flasks, one for tert-butyl chloride and one for isopropyl chloride. In each flask, add a known volume of the 80:20 ethanol:water solvent and a few drops of the indicator. Place the flasks in a constant temperature water bath to equilibrate.

-

Initiation of Reaction: Add a known amount of the respective alkyl chloride to each flask and start a timer immediately. The reaction will produce HCl, which will cause the indicator to change color.

-

Titration: Periodically, take aliquots from the reaction mixture and quench the reaction by adding them to a flask containing a known volume of a solvent like acetone. Titrate the produced HCl with the standardized NaOH solution. The endpoint is reached when the indicator changes color.

-

Data Collection: Record the volume of NaOH used at different time points for both reactions.

-

Data Analysis:

-

Calculate the concentration of the alkyl chloride remaining at each time point.

-

Plot ln[Alkyl Chloride] versus time. For an Sₙ1 reaction, this plot should be a straight line.

-

The slope of the line is equal to the negative of the rate constant (k).

-

Compare the rate constants for tert-butyl chloride and isopropyl chloride to determine the relative rates of reaction.

-

Visualizing Steric Effects and Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the steric hindrance of the tert-butyl group.

Conformational Equilibrium of a Substituted Cyclohexane

Caption: Conformational equilibrium of tert-butylcyclohexane.

Steric Hindrance in an Sₙ2 Reaction

Caption: Steric hindrance preventing backside attack in an Sₙ2 reaction.

Sₙ1 Reaction Mechanism Favored by the Tert-Butyl Group

Caption: The Sₙ1 mechanism, facilitated by a stable tert-butyl carbocation.

Applications in Drug Development

The steric properties of the tert-butyl group are extensively utilized in medicinal chemistry and drug development:

-

Metabolic Shielding: By sterically hindering a metabolically labile site on a drug molecule, a tert-butyl group can prevent or slow down its enzymatic degradation, thereby increasing the drug's half-life and bioavailability.

-

Receptor Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its bulk can prevent a drug molecule from fitting into the binding pocket of an off-target receptor.

-

Conformational Locking: The strong conformational preference of the tert-butyl group can be used to lock a flexible molecule into a specific bioactive conformation, enhancing its potency.

-

Improving Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modulate the solubility and membrane permeability of a drug candidate.

Conclusion

The tert-butyl group is a powerful and versatile tool in the arsenal of chemists and drug designers. Its profound steric hindrance effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules. A thorough understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for its effective application in research and development.

The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, with its characteristic bulky and symmetric structure, is a ubiquitous substituent in organic chemistry. Its profound influence on the electronic and steric properties of molecules makes it a valuable functional group in a wide range of applications, from stabilizing reactive intermediates to fine-tuning the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the electron-donating properties of the tert-butyl group, detailing the underlying principles of its inductive and hyperconjugative effects. Furthermore, it delves into the practical methodologies used to quantify these properties and explores the significant role of the tert-butyl group in drug design, illustrated through its interaction with key biological targets.

Core Electron-Donating Properties of the Tert-Butyl Group

The electron-donating nature of the tert-butyl group arises from a combination of two primary electronic effects: the inductive effect and hyperconjugation. These effects collectively increase the electron density of the atom or molecular framework to which the tert-butyl group is attached.

The Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. The tert-butyl group, composed of a central quaternary carbon atom bonded to three methyl groups, exhibits a positive inductive effect (+I). Each of the three methyl groups pushes electron density towards the central carbon, which in turn donates this increased electron density to the substituent it is attached to. This electron-releasing character is a consequence of the lower electronegativity of carbon compared to many heteroatoms and the cumulative effect of the multiple alkyl groups.[1][2]

Hyperconjugation

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond with an adjacent empty or partially filled p-orbital or a pi (π) orbital. In the case of a tert-butyl group attached to an unsaturated system or a carbocation, the electrons in the C-C and C-H σ-bonds of the tert-butyl group can overlap with the adjacent π-system or empty p-orbital. This delocalization of sigma-electrons effectively donates electron density to the attached group, contributing to its overall electron-donating character.[3] The stabilization of the tert-butyl carbocation is a classic example of the significance of hyperconjugation.

Quantitative Analysis of Electron-Donating Properties

The electronic effects of substituents are often quantified using linear free-energy relationships, most notably through Hammett and Taft parameters. These parameters provide a numerical scale for the electron-donating or electron-withdrawing nature of a group.

| Parameter | Value for tert-Butyl | Description |

| Hammett Constant (σ) | ||

| σp | -0.20 | Represents the electronic effect of the substituent at the para position of a benzene ring. A negative value indicates an electron-donating group. |

| σm | -0.10 | Represents the electronic effect of the substituent at the meta position of a benzene ring. The smaller negative value compared to σp reflects the diminished resonance contribution at the meta position. |

| Taft Steric Parameter (Es) | -1.54 | Quantifies the steric bulk of a substituent. The large negative value for the tert-butyl group highlights its significant steric hindrance.[3][4] |

| Taft Polar Constant (σ)* | -0.30 | Represents the polar (inductive) effect of a substituent in aliphatic systems. The negative value confirms the electron-donating inductive effect of the tert-butyl group.[5] |

Experimental and Computational Methodologies

The determination of the electronic and steric parameters of the tert-butyl group relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

3.1.1. Determination of Hammett Constants (σ)

A common method for determining Hammett constants involves measuring the ionization constants (pKa) of a series of substituted benzoic acids.[6][7]

-

Procedure:

-

A series of meta- or para-substituted benzoic acids, including benzoic acid and p-tert-butylbenzoic acid, are synthesized and purified.

-

The pKa of each acid is determined by titration with a standardized solution of a strong base (e.g., NaOH) in a suitable solvent system (e.g., 70:30 ethanol-water).[6] The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

-

The Hammett substituent constant (σ) for the tert-butyl group is calculated using the Hammett equation: σ = pKa(benzoic acid) - pKa(p-tert-butylbenzoic acid).

-

References

- 1. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Taft equation - Wikipedia [en.wikipedia.org]

- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. web.viu.ca [web.viu.ca]

- 7. web.viu.ca [web.viu.ca]

In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl methyl ether (MTBE), a common organic solvent and fuel additive. The information presented is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H NMR Spectral Data of Tert-Butyl Methyl Ether

The ¹H NMR spectrum of tert-butyl methyl ether is characterized by its simplicity, displaying two distinct signals that correspond to the two different proton environments in the molecule. The quantitative data for the spectrum, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| 3.212 | 3 | Singlet (s) | Methoxy Protons (-OCH₃) |

| 1.189 | 9 | Singlet (s) | tert-Butyl Protons (-C(CH₃)₃) |

Table 1: ¹H NMR Spectral Data for Tert-Butyl Methyl Ether in CDCl₃.[1]

The spectrum exhibits a signal at 3.212 ppm, which corresponds to the three equivalent protons of the methyl group directly attached to the oxygen atom. The nine equivalent protons of the tert-butyl group give rise to a signal at 1.189 ppm.[1] The integration ratio of these two signals is 1:3, consistent with the 3:9 proton ratio in the molecule.[1] Both signals appear as sharp singlets, as there are no adjacent protons to cause spin-spin coupling.

Experimental Protocol

The following section outlines a standard procedure for the preparation and acquisition of a ¹H NMR spectrum of tert-butyl methyl ether.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity tert-butyl methyl ether into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.

-

Sample Height: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The ¹H NMR spectrum is acquired using a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The following are typical acquisition parameters for a routine ¹H NMR experiment:

-

Spectrometer Frequency: 300 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is recommended.

-

Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

-

Referencing: The chemical shifts are referenced to the signal of the internal standard, tetramethylsilane (TMS), at 0.00 ppm.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of tert-butyl methyl ether and highlights the two distinct proton environments that give rise to the observed ¹H NMR spectrum.

Figure 1: Molecular structure of tert-butyl methyl ether.

References

An In-depth Technical Guide to the Core Differences Between Terephthalic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental chemical, physical, and functional distinctions between terephthalic acid (TPA) and its principal esters, most notably dimethyl terephthalate (DMT) and the polymeric ester, polyethylene terephthalate (PET). The document elucidates their respective synthesis pathways, analytical characterization methods, applications in research and pharmaceutical development, and toxicological profiles, offering a comparative perspective for advanced scientific applications.

Core Chemical and Physical Properties

The primary structural difference lies in the functional groups attached to the benzene ring. Terephthalic acid is a dicarboxylic acid, featuring two carboxyl (-COOH) groups, which imparts properties like high melting point and low solubility in water and many organic solvents.[1] Its esters, such as dimethyl terephthalate, have these carboxyl groups converted to ester groups (-COOR), which significantly alters their physical properties, leading to lower melting points and different solubility profiles.[2] Polymeric esters like PET are long-chain polymers formed from repeating ester units, resulting in a material with distinct thermoplastic properties.[3][4]

Table 1: Comparative Physicochemical Properties

| Property | Terephthalic Acid (TPA) | Dimethyl Terephthalate (DMT) | Polyethylene Terephthalate (PET) (Repeat Unit) |

| Chemical Formula | C₈H₆O₄[1] | C₁₀H₁₀O₄[2] | (C₁₀H₈O₄)n[3] |

| Molar Mass | 166.13 g/mol [1] | 194.19 g/mol [2] | 192.17 g/mol (for the repeating unit) |

| Appearance | White crystals or powder[1] | White solid[2][5] | Colorless, semi-crystalline resin |

| Melting Point | Sublimes at >300 °C[1][6] | 140-142 °C[2] | 225-255 °C[3][7] |

| Boiling Point | Decomposes[1] | 288 °C[2] | Decomposes |

| Density | 1.52 g/cm³[1] | 1.20 g/cm³[2] | ~1.38 g/cm³ |

| Solubility in Water | Very low (0.017 g/L at 25 °C)[1] | Insoluble | Insoluble |

| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃)[5] | Ester (-COO-) |

Synthesis and Production Pathways

The manufacturing processes for TPA and its esters are fundamentally different and dictate their respective purities and applications. TPA is primarily produced via the oxidation of p-xylene, while its esters are synthesized through esterification or transesterification reactions.

Terephthalic Acid (TPA) Synthesis

The dominant commercial method for TPA production is the Amoco process , which involves the liquid-phase air oxidation of p-xylene.[8][9] This process uses a catalyst system typically containing cobalt and manganese salts with a bromide ion source in an acetic acid solvent.[1][8]